Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Scientific Research Applications
Reactivity and Synthesis Applications
Ethyl 2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate represents a class of compounds involved in the synthesis of diverse heterocyclic compounds, including thiazoles, thiadiazoles, and their derivatives. These compounds are synthesized through reactions with nucleophiles, showcasing varied reactivities that lead to the formation of compounds with potential biological activities. For example, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles has been studied, highlighting the versatility of related structures in chemical transformations (Maadadi, Pevzner, & Petrov, 2016).
Biological Activities
The exploration into the biological activities of derivatives of this compound and similar compounds has yielded promising results in various areas:
Anticancer Activity : Research into 1,3,4-thiadiazole derivatives has demonstrated potential anticancer activities. Certain derivatives have been evaluated for their in vitro antitumor activities, with some compounds showing significant inhibitory effects against various human tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Almasirad et al., 2016).
Antimicrobial and Antifungal Activities : Synthesis and evaluation of thiazole derivatives have also shown good in vitro antiamoebic activity against specific strains, alongside moderate to good antifungal activity against Rhizoctonia solani, indicating the utility of these compounds in addressing microbial infections (Shirai, Endo, Maseda, & Omasa, 2013); (Chen, Li, & Han, 2000).
Glutaminase Inhibition for Cancer Therapy : Compounds related to this compound have been explored for their role as glutaminase inhibitors, a promising target in cancer therapy. Derivatives like Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown to inhibit glutaminase effectively, demonstrating potential in cancer treatment strategies (Shukla et al., 2012).
properties
IUPAC Name |
ethyl 2-[[5-[(5-bromo-2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)8-5-7(14)3-4-9(8)15/h3-5H,2,6H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZYVNCWSRUZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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